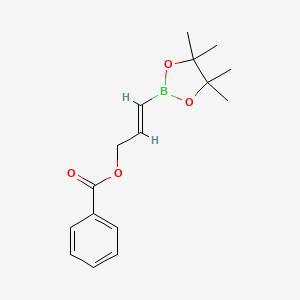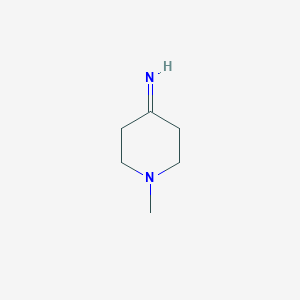
Lithium, (triphenylstannyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium, (triphenylstannyl)- is an organometallic compound that features a lithium atom bonded to a triphenylstannyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium, (triphenylstannyl)- typically involves the reaction of triphenylstannyl chloride with an organolithium reagent. One common method is the reaction of triphenylstannyl chloride with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere . The reaction proceeds as follows:
Ph3SnCl+n-BuLi→Ph3SnLi+n-BuCl
Industrial Production Methods
While the industrial production of lithium, (triphenylstannyl)- is not as widespread as other organometallic compounds, it can be scaled up using similar reaction conditions. The key is to maintain anhydrous conditions and an inert atmosphere to prevent the decomposition of the organolithium reagent.
化学反应分析
Types of Reactions
Lithium, (triphenylstannyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the lithium atom is replaced by another nucleophile.
Transmetallation Reactions: It can undergo transmetallation with other metal halides to form new organometallic compounds.
Common Reagents and Conditions
Common reagents used in reactions with lithium, (triphenylstannyl)- include halides, carbonyl compounds, and other electrophiles. Typical reaction conditions involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving lithium, (triphenylstannyl)- depend on the specific reagents and conditions used. For example, reaction with carbonyl compounds can yield alcohols or ketones, while reaction with halides can produce new organometallic compounds.
科学研究应用
Lithium, (triphenylstannyl)- has several scientific research applications, including:
Synthetic Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Materials Science: It is investigated for its potential use in the development of new materials with unique electronic and structural properties.
Biological Studies: While less common, it can be used in the study of biological systems where organometallic compounds play a role.
作用机制
The mechanism by which lithium, (triphenylstannyl)- exerts its effects involves the transfer of the triphenylstannyl group to other molecules. This transfer can occur through nucleophilic substitution or transmetallation reactions, depending on the specific conditions and reagents used . The molecular targets and pathways involved are typically those that can interact with the triphenylstannyl group, such as carbonyl compounds and halides.
相似化合物的比较
Similar Compounds
Similar compounds to lithium, (triphenylstannyl)- include other organolithium and organotin compounds, such as:
- Lithium, (trimethylstannyl)-
- Lithium, (triethylstannyl)-
- Lithium, (triphenylgermyl)-
Uniqueness
Lithium, (triphenylstannyl)- is unique due to the presence of the triphenylstannyl group, which imparts distinct chemical properties compared to other organolithium compounds. This uniqueness makes it valuable in specific synthetic applications where the triphenylstannyl group can provide steric and electronic effects that are not achievable with other substituents .
属性
CAS 编号 |
4167-90-2 |
|---|---|
分子式 |
C18H15LiSn |
分子量 |
357.0 g/mol |
InChI |
InChI=1S/3C6H5.Li.Sn/c3*1-2-4-6-5-3-1;;/h3*1-5H;; |
InChI 键 |
KRMGBEWSGHIXFU-UHFFFAOYSA-N |
规范 SMILES |
[Li].C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-4-[2-(3,4-dimethoxyphenyl)ethyl]-13-methoxy-2-methyl-4,7,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),11(16),12,14-tetraene-3,6-dione](/img/structure/B14150388.png)


![5-Chloro-N-[3-(piperidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14150419.png)
![9,10-Bis[2-(2-iodoethoxy)ethoxy]anthracene](/img/structure/B14150430.png)
![3-(furan-2-ylmethyl)-7-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14150431.png)

![3-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-1-methylpyridinium](/img/structure/B14150439.png)


![4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride](/img/structure/B14150460.png)

![3-[5-(Methanesulfonyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14150467.png)
